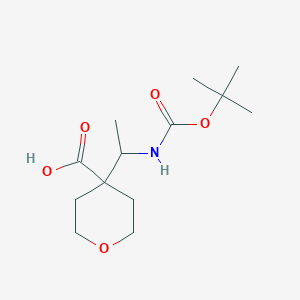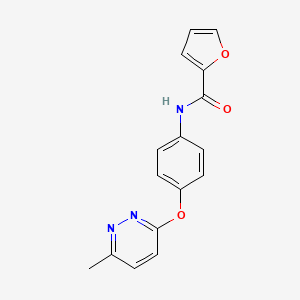
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide" is a derivative of picolinamide, which is a known scaffold for various pharmacological agents. The structure of this compound suggests that it may have potential as a therapeutic agent due to the presence of a pyrazine moiety and a piperidine ring, which are common in drugs with anti-tubercular activity .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of substituted-N-(6-(4-(py
Aplicaciones Científicas De Investigación
Antitubercular Drug Research
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide and related compounds have been studied for their potential in treating tuberculosis. For instance, pyrazinamide, a structurally related compound, is recognized for its antitubercular properties. A study focused on synthesizing pyrazinamide Mannich bases, incorporating various substituted piperazines, revealed some of these bases to exhibit significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights the compound's role in developing new antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).
Ethylene Biosynthesis Inhibition in Plants
Research into pyrazinamide, which shares a similar structural motif with this compound, uncovered its ability to block ethylene biosynthesis in Arabidopsis thaliana. Ethylene is crucial for fruit ripening and flower senescence, suggesting that derivatives of pyrazinamide, including possibly this compound, could help reduce postharvest loss by suppressing ethylene production in plants. This application could revolutionize the management of ethylene-sensitive crops, potentially extending their shelf life and reducing waste (Sun et al., 2017).
Development of Anti-tubercular Agents
Further exploration into antitubercular agents includes the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, highlighting the ongoing efforts to combat tuberculosis by identifying new potent compounds. This research not only demonstrates the significance of such compounds in treating tuberculosis but also showcases the potential versatility of this compound in related applications (Srinivasarao et al., 2020).
Propiedades
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGQPQGQXLMPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

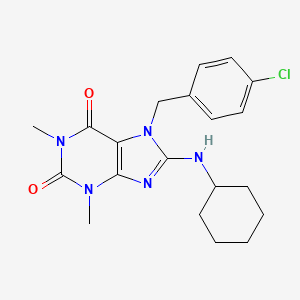
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

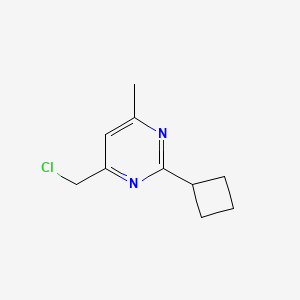
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
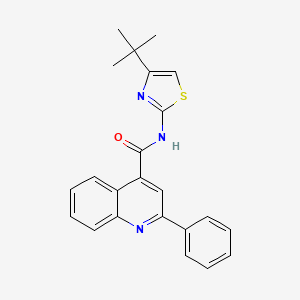
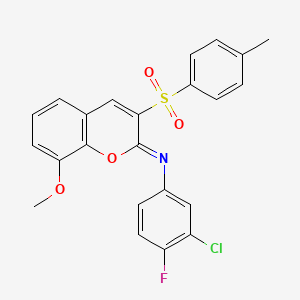
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
